3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid
Overview
Description
3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a fluorophenyl group attached to the pyrazol ring, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and hydrazine hydrate.
Reaction Steps:
Condensation Reaction: The 4-fluorobenzaldehyde is condensed with hydrazine hydrate to form 4-fluorophenylhydrazone.
Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate in the presence of acetic acid to form the pyrazole ring.
Hydrolysis: The resulting ester is hydrolyzed to yield this compound.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in a controlled environment.
Continuous Process: For large-scale production, a continuous process can be employed, where the reaction mixture flows through a series of reactors, each optimized for a specific step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the pyrazol ring, often involving nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Substituted pyrazoles or other derivatives.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also lead to diverse molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its fluorophenyl group can enhance the properties of the resulting compounds, making them more reactive or stable.
Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug design.
Industry: In the chemical industry, the compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Fluorophenylhydrazine: Similar structure but lacks the pyrazol ring.
Ethyl acetoacetate: Used as a starting material in the synthesis.
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Uniqueness: The presence of the fluorophenyl group in 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid distinguishes it from other pyrazole derivatives, giving it unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-12-4-1-10(2-5-12)8-16-9-11(7-15-16)3-6-13(17)18/h1-2,4-5,7,9H,3,6,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVAHBOJQOQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.